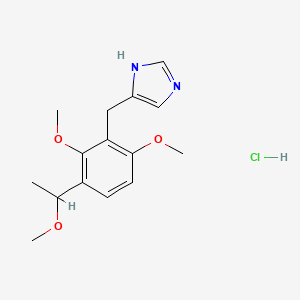
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring and a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the substituted phenyl group:
Attachment of the phenyl group to the imidazole ring: This step often requires the use of coupling reagents and catalysts to facilitate the formation of the carbon-nitrogen bond.
Formation of the monohydrochloride salt: This is achieved by treating the final product with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: A phenolic compound with similar methoxy substitutions.
4-Allyl-2,6-dimethoxyphenol: Another phenolic compound with an allyl group instead of a methoxyethyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: A compound with similar structural features but different substituents.
Uniqueness
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is unique due to the presence of both an imidazole ring and a highly substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
116795-84-7 |
|---|---|
Fórmula molecular |
C15H21ClN2O3 |
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
5-[[2,6-dimethoxy-3-(1-methoxyethyl)phenyl]methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(18-2)12-5-6-14(19-3)13(15(12)20-4)7-11-8-16-9-17-11;/h5-6,8-10H,7H2,1-4H3,(H,16,17);1H |
Clave InChI |
RKJIANZDZFOGHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=C(C=C1)OC)CC2=CN=CN2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















